![molecular formula C14H16O3 B2953123 6-hydroxyspiro[chromene-2,1'-cyclohexan]-4(3H)-one CAS No. 135110-68-8](/img/structure/B2953123.png)

6-hydroxyspiro[chromene-2,1'-cyclohexan]-4(3H)-one

Overview

Description

6-hydroxyspiro[chromene-2,1'-cyclohexan]-4(3H)-one, also known as HSC, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various fields of scientific research. HSC is a natural product that has been isolated from a number of plant species, including the popular herb, Hypericum perforatum.

Scientific Research Applications

Synthesis of Novel Compounds

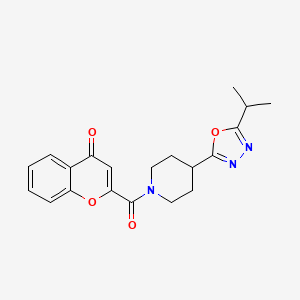

Researchers have developed efficient protocols for synthesizing novel compounds utilizing 6-hydroxyspiro[chromene-2,1'-cyclohexan]-4(3H)-one derivatives. For instance, Bonacorso et al. (2017) describe the regioselective synthesis of trifluoromethyl-substituted spirotetracyclic isoxazolines and isoxazoles from spiro[chroman-2,1′-cycloalkan]-4-ones, showcasing their potential in creating diverse chemical libraries (Bonacorso et al., 2017).

Antimicrobial Activity

Another area of application is in the development of compounds with potential antimicrobial activity. Kishore et al. (2017) synthesized a series of spiro[chromene-2,1'-cyclohexan]-4(3H)-one derivatives, testing them for antibacterial and antifungal activities, indicating the relevance of these compounds in pharmaceutical research (Kishore et al., 2017).

Material Science and Corrosion Inhibition

In material science, spiro[chromene-2,1'-cyclohexan]-4(3H)-one derivatives have been evaluated as corrosion inhibitors for mild steel in acidic solutions. Quadri et al. (2021) synthesized N-hydrospiro-chromeno-carbonitriles and demonstrated their effectiveness as corrosion inhibitors, highlighting their utility in protecting industrial materials (Quadri et al., 2021).

Photochemistry and Light-Responsive Materials

Spiropyran derivatives, including those related to 6-hydroxyspiro[chromene-2,1'-cyclohexan]-4(3H)-one, have been explored for their photochromic properties. These compounds are of interest for creating light-responsive materials, as detailed in research investigating the photochemistry of spiropyran metal complexes, which could lead to applications in smart coatings and sensors (Feuerstein et al., 2019).

Mechanism of Action

Mode of Action

The compound undergoes a photoisomerization process, changing its molecular structure in response to UV-light exposure . This change can influence the compound’s interaction with its targets, potentially altering their function .

Action Environment

Environmental factors such as light exposure and temperature can influence the action, efficacy, and stability of 6-hydroxyspiro[chromene-2,1’-cyclohexan]-4(3H)-one . For instance, UV-light exposure triggers the compound’s photoisomerization process, while thermal annealing can reset the molecule from its photoisomerized state back to its original form .

properties

IUPAC Name |

6-hydroxyspiro[3H-chromene-2,1'-cyclohexane]-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c15-10-4-5-13-11(8-10)12(16)9-14(17-13)6-2-1-3-7-14/h4-5,8,15H,1-3,6-7,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWAGQRLEBNHEKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)CC(=O)C3=C(O2)C=CC(=C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-hydroxyspiro[chromene-2,1'-cyclohexan]-4(3H)-one | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-isopropoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2953046.png)

![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2,6-difluorophenyl)urea](/img/structure/B2953047.png)

![7-methyl-6-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2953055.png)

![7-oxo-N-phenyl-12-sulfanylidene-5,11-dithia-1,8-diazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-10-carboxamide](/img/structure/B2953058.png)

![7-Fluoro-2-methyl-3-[[1-(2-phenoxypropanoyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2953061.png)

![3-(3-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}phenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one](/img/structure/B2953063.png)